3-O-Acetyloleanolic acid

Description

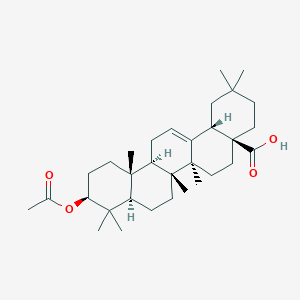

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNFYQZWDGQAE-DFHVBEEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963002 | |

| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4339-72-4 | |

| Record name | Oleanolic acid acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4339-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanolic acid 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Acetyloleanolic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-acetyloleanolic acid, a promising natural compound with significant therapeutic potential. The document details its natural sources, presents methodologies for its isolation and purification, and elucidates the key signaling pathways through which it exerts its biological effects. All quantitative data is summarized for clarity, and detailed experimental workflows and signaling pathway diagrams are provided to facilitate understanding and further research.

Natural Sources of this compound

This compound, a pentacyclic triterpenoid derivative of oleanolic acid, has been identified in a variety of plant species. The reported natural sources are diverse, ranging from leaves and bark to seeds. Notable plant sources include:

-

Melaleuca bracteata (leaves)

-

Vigna sinensis K. (seeds)[1]

-

Eucalyptus globulus (deciduous bark)

-

Betula davurica [2]

-

Gelasia cretica [2]

While several sources have been identified, quantitative data on the yield of this compound is limited in the available literature. A study on Melaleuca bracteata leaves provides a specific yield, which is presented in the table below. Further quantitative analysis of other plant sources is required to establish a more comprehensive comparative profile.

Quantitative Yield of this compound

The following table summarizes the reported yield of this compound from a documented natural source. This data is crucial for researchers evaluating the feasibility of different plant materials for extraction and isolation.

| Plant Source | Plant Part | Yield of this compound (mg/g Dry Weight) | Reference |

| Melaleuca bracteata F. Muell. 'Revolution Gold' | Leaves | 9.21 ± 0.46 |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While a universally standardized protocol has not been established, a general workflow can be constructed based on common practices for triterpenoid isolation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from plant material.

Detailed Experimental Protocols

3.2.1. Extraction

-

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

-

Apparatus: Soxhlet extractor or glassware for maceration, rotary evaporator.

-

Reagents: Dried and powdered plant material, organic solvent (e.g., methanol, ethanol, chloroform, or a mixture thereof).

-

Procedure (Soxhlet Extraction):

-

Place a known quantity of the dried, powdered plant material into a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent.

-

Heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.

-

Once the chamber is full, the solvent is automatically siphoned back into the distillation flask.

-

Continue this cycle for a sufficient duration (typically several hours) to ensure complete extraction.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

3.2.2. Purification by Column Chromatography

-

Objective: To separate this compound from other compounds in the crude extract based on polarity.

-

Apparatus: Glass chromatography column, fraction collector, TLC plates and chamber.

-

Reagents: Crude extract, silica gel (60-120 mesh), series of organic solvents of varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol).

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

-

Fraction Collection: Collect the eluate in a series of fractions using a fraction collector or manually in test tubes.

-

Analysis of Fractions: Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

-

Pooling and Concentration: Combine the fractions that contain the pure desired compound, as determined by TLC analysis. Evaporate the solvent to yield the purified this compound.

-

3.2.3. High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

-

Objective: To accurately quantify the amount of this compound in an extract or to perform final purification.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD).

-

Reagents: Purified sample or extract, HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid), this compound standard.

-

Analytical HPLC Conditions (for quantification):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm.

-

Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

-

Preparative HPLC (for purification):

-

Similar conditions to analytical HPLC but with a larger column diameter and higher flow rate to handle larger sample loads. Fractions corresponding to the peak of this compound are collected.

-

Signaling Pathways of this compound

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. The primary mechanisms involve the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Extrinsic Apoptotic Pathway

In the extrinsic pathway, this compound has been found to upregulate the expression of Death Receptor 5 (DR5). This sensitization of cancer cells to apoptosis is a key mechanism of its anti-tumor activity.

Mechanism:

-

This compound treatment leads to an increased expression of DR5 on the surface of cancer cells.[3]

-

This upregulation enhances the signaling cascade initiated by the binding of its ligand, TRAIL (TNF-related apoptosis-inducing ligand).

-

The activated death receptor complex recruits and activates pro-caspase-8.

-

Active caspase-8 then directly cleaves and activates effector caspases, such as caspase-3.

-

Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.[3]

Intrinsic (Mitochondrial) Apoptotic Pathway

While the extrinsic pathway is a primary target, evidence also suggests the involvement of the intrinsic pathway, which is centered around the mitochondria.

Mechanism:

-

This compound can lead to the downregulation of anti-apoptotic proteins like Bcl-2.

-

This disrupts the mitochondrial membrane potential and integrity.

-

The compromised mitochondria release pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Cytochrome c binds with Apaf-1 and pro-caspase-9 to form the apoptosome.

-

The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3, leading to apoptosis.

Conclusion

This compound is a natural product with well-documented pro-apoptotic activity in cancer cells, making it a compound of significant interest for drug development. This guide has outlined its known natural sources, provided a framework for its isolation and purification, and detailed the molecular pathways underlying its biological effects. While a specific, universally applicable isolation protocol is yet to be established, the general methodologies presented here provide a solid foundation for researchers. Further studies are warranted to quantify the yield of this compound from a wider range of plant sources and to fully elucidate the intricate details of its signaling cascades in various cell types.

References

Spectroscopic Profile of 3-O-Acetyloleanolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, is a compound of significant interest in medicinal chemistry and drug development. Its pharmacological potential, stemming from the diverse biological activities of the oleanane scaffold, necessitates a thorough understanding of its structural and physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This guide provides a comprehensive overview of the spectroscopic data of this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure

This compound possesses the characteristic pentacyclic triterpenoid core of oleanolic acid, with an acetyl group esterified to the hydroxyl group at the C-3 position. The molecular formula is C₃₂H₅₀O₄, and the molecular weight is approximately 498.7 g/mol .[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound. The acetylation at the C-3 position induces characteristic shifts in the ¹H and ¹³C NMR spectra when compared to the parent oleanolic acid. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by the presence of seven singlet signals corresponding to the tertiary methyl groups, a triplet for the olefinic proton at C-12, and a doublet of doublets for the proton at C-3, which is shifted downfield due to the deshielding effect of the adjacent acetyl group. A sharp singlet for the acetyl methyl protons is also a key diagnostic signal.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~4.50 | dd | 5.0, 11.0 |

| H-12 | ~5.28 | t | 3.5 |

| H-18 | ~2.82 | dd | 4.2, 13.7 |

| Acetyl-CH₃ | ~2.05 | s | - |

| CH₃-23 | ~0.86 | s | - |

| CH₃-24 | ~0.86 | s | - |

| CH₃-25 | ~0.83 | s | - |

| CH₃-26 | ~0.93 | s | - |

| CH₃-27 | ~1.14 | s | - |

| CH₃-29 | ~0.91 | s | - |

| CH₃-30 | ~0.90 | s | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The introduction of the acetyl group at C-3 causes a downfield shift of the C-3 signal and an upfield shift of the adjacent C-2 and C-4 signals compared to oleanolic acid. The carbonyl carbon of the acetyl group and the carboxylic acid carbon are also readily identifiable.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~38.0 |

| C-2 | ~23.6 |

| C-3 | ~80.9 |

| C-4 | ~37.8 |

| C-5 | ~55.4 |

| C-6 | ~18.2 |

| C-7 | ~32.5 |

| C-8 | ~39.2 |

| C-9 | ~47.5 |

| C-10 | ~36.9 |

| C-11 | ~23.0 |

| C-12 | ~122.2 |

| C-13 | ~143.6 |

| C-14 | ~41.6 |

| C-15 | ~27.7 |

| C-16 | ~23.4 |

| C-17 | ~46.5 |

| C-18 | ~41.0 |

| C-19 | ~45.9 |

| C-20 | ~30.6 |

| C-21 | ~33.8 |

| C-22 | ~32.4 |

| C-23 | ~28.0 |

| C-24 | ~16.7 |

| C-25 | ~15.5 |

| C-26 | ~17.1 |

| C-27 | ~25.9 |

| C-28 (COOH) | ~183.5 |

| C-29 | ~33.0 |

| C-30 | ~23.6 |

| Acetyl C=O | ~171.0 |

| Acetyl CH₃ | ~21.3 |

Note: The assignments are based on data for similar triterpenoids and may require 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of the ester and carboxylic acid moieties are the most prominent features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretching (of the carboxylic acid dimer) |

| ~2970-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester carbonyl of the acetyl group) |

| ~1695 | Strong | C=O stretching (carboxylic acid carbonyl) |

| ~1640 | Weak | C=C stretching (olefinic) |

| ~1245 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Impact (EI) is a common ionization technique for such compounds.

| m/z | Relative Intensity (%) | Assignment |

| 498 | Moderate | [M]⁺ (Molecular Ion) |

| 438 | Moderate | [M - CH₃COOH]⁺ |

| 248 | High | Retro-Diels-Alder fragment (containing rings D and E) |

| 203 | High | Fragment from cleavage of ring C |

| 189 | Moderate | Further fragmentation of the 248 fragment |

Note: The fragmentation pattern can be complex and may vary with the ionization method used. The values presented are typical for EI-MS.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle warming or sonication may be applied.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (for complete assignment):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: For Electron Impact (EI) mass spectrometry, the sample can be introduced via a direct insertion probe or, if volatile enough after derivatization, through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an EI source and a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Acquisition (EI-MS):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Key parameters to optimize include the ion source temperature and electron energy.

-

Data Interpretation and Structural Elucidation Workflow

The process of identifying and characterizing this compound using the spectroscopic data follows a logical workflow.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. For researchers in natural product chemistry and drug development, a thorough understanding and application of these techniques are fundamental for quality control, structural confirmation of synthetic derivatives, and for correlating structure with biological activity. The provided protocols offer a standardized approach to obtaining reliable and high-quality data for this promising therapeutic agent.

References

An In-depth Technical Guide on the Biosynthesis of 3-O-Acetyloleanolic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-acetyloleanolic acid, a naturally occurring bioactive triterpenoid, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with known triterpenoid biosynthetic routes. While the complete pathway, particularly the final acetylation step, is yet to be fully elucidated in a single plant species, this document synthesizes existing knowledge to present a robust hypothetical framework. It further outlines detailed experimental protocols for the identification, characterization, and quantification of the key enzymes and metabolites involved, with a special focus on the putative oleanolic acid 3-O-acetyltransferase.

Introduction

Oleanolic acid and its derivatives, including this compound, are pentacyclic triterpenoids widely distributed in the plant kingdom.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The addition of an acetyl group at the C-3 position can significantly modulate the bioactivity and bioavailability of oleanolic acid. This guide details the current understanding of the biosynthetic pathway leading to this compound, providing a foundation for future research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytoplasm.[1][4][5][6]

The proposed pathway can be divided into three main stages:

Stage 1: Synthesis of the Triterpene Backbone (β-amyrin)

-

IPP and DMAPP Condensation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce squalene.

-

Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).

-

Cyclization: The final step in this stage is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS).

Stage 2: Oxidation of β-amyrin to Oleanolic Acid

The pentacyclic triterpene β-amyrin undergoes a series of oxidation reactions at the C-28 position to yield oleanolic acid. This process is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450) of the CYP716 family.

Stage 3: Acetylation of Oleanolic Acid

The final step is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 3-hydroxyl group of oleanolic acid. This reaction is catalyzed by a putative Oleanolic Acid 3-O-Acetyltransferase (OATAT) .

Based on recent findings in lettuce, where a pentacyclic triterpene acetyltransferase (LsTAT1) involved in the acetylation of taraxasterol and ψ-taraxasterol was identified as a member of the Membrane-Bound O-Acyltransferase (MBOAT) family , it is highly probable that OATAT also belongs to this family of enzymes.[7][8][9][10][11][12][13][14]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic steps in the biosynthesis of this compound. The following tables present a template for the types of data that need to be collected to fully characterize this pathway.

Table 1: Enzyme Kinetic Parameters for the Putative Oleanolic Acid 3-O-Acetyltransferase (OATAT)

| Parameter | Value | Units | Conditions |

| Km (Oleanolic Acid) | To be determined | µM | pH, Temperature |

| Km (Acetyl-CoA) | To be determined | µM | pH, Temperature |

| Vmax | To be determined | nmol/min/mg protein | pH, Temperature |

| kcat | To be determined | s⁻¹ | |

| kcat/Km | To be determined | M⁻¹s⁻¹ | |

| Optimal pH | To be determined | ||

| Optimal Temperature | To be determined | °C |

Table 2: In Planta Concentrations of Key Metabolites

| Plant Species | Tissue | Oleanolic Acid (µg/g FW) | This compound (µg/g FW) | Analytical Method |

| To be determined | Leaves | To be determined | To be determined | LC-MS/MS |

| To be determined | Roots | To be determined | To be determined | LC-MS/MS |

| To be determined | Stems | To be determined | To be determined | LC-MS/MS |

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of the putative oleanolic acid 3-O-acetyltransferase (OATAT).

Identification of Candidate OATAT Genes

Workflow for Candidate Gene Identification

Caption: Workflow for identifying candidate OATAT genes.

Functional Characterization of Candidate OATAT Genes

Protocol for Heterologous Expression and Enzyme Assay

-

Gene Cloning: Clone the full-length cDNA of candidate OATAT genes into a suitable expression vector (e.g., pYES-DEST52 for yeast or pEAQ-HT-DEST1 for transient expression in Nicotiana benthamiana).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a yeast strain engineered to produce oleanolic acid.

-

Nicotiana benthamiana: Infiltrate leaves with Agrobacterium tumefaciens carrying the expression construct.

-

-

Microsome Isolation:

-

Harvest yeast cells or plant leaves and homogenize in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM EDTA, 1 mM DTT, 10% glycerol).

-

Centrifuge the homogenate at 10,000 x g for 15 min to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in assay buffer.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (10-50 µg)

-

Oleanolic acid (e.g., 50 µM, dissolved in DMSO)

-

Acetyl-CoA (e.g., 100 µM)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

Workflow for Functional Characterization

Caption: Workflow for functional characterization of OATAT.

Quantitative Analysis of Oleanolic Acid and this compound in Plant Tissues

Protocol for LC-MS/MS Analysis

-

Sample Preparation:

-

Freeze-dry and grind plant tissue to a fine powder.

-

Extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate) using ultrasonication or accelerated solvent extraction.

-

Filter the extract and evaporate to dryness.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for oleanolic acid and this compound should be determined using authentic standards.

-

-

Quantification:

-

Generate a standard curve using authentic standards of oleanolic acid and this compound.

-

Calculate the concentration of the analytes in the plant extracts based on the standard curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound represents a promising avenue for the production of valuable pharmaceuticals. While the initial steps of the pathway are well-understood, the final acetylation step remains a key area for future research. The identification and characterization of the oleanolic acid 3-O-acetyltransferase will be a critical breakthrough, enabling the metabolic engineering of plants and microorganisms for enhanced production of this important compound. The experimental framework provided in this guide offers a clear path forward for researchers to unravel the complete biosynthetic pathway of this compound and unlock its full therapeutic potential.

References

- 1. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Heterologous Expression of Membrane Proteins: Choosing the Appropriate Host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-wide identification and analysis of membrane-bound O-acyltransferase (MBOAT) gene family in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MBOAT - Wikipedia [en.wikipedia.org]

- 12. Frontiers | A rising tide lifts all MBOATs: recent progress in structural and functional understanding of membrane bound O-acyltransferases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of 3-O-Acetyloleanolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyloleanolic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a molecule of significant interest in the scientific community. As a derivative of the widely distributed oleanolic acid, this compound exhibits a range of promising pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides an in-depth exploration of the discovery, history, and key biological functions of this compound. It details the experimental protocols for its isolation and synthesis, presents quantitative data on its biological efficacy, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The history of this compound is intrinsically linked to the broader study of oleanane triterpenoids, a class of natural products that have been investigated for their medicinal properties for centuries.[1] While a definitive first report of the isolation and characterization of this compound is not readily apparent in a singular landmark publication, its identification is a result of the systematic investigation of various plant species rich in oleanolic acid and its derivatives.

Oleanolic acid itself was first isolated in the early 20th century, and since then, numerous derivatives, including its acetylated form, have been identified from a wide array of plant sources. This compound has been reported in various plants, including Betula davurica and Gelasia cretica.[2] However, one of the most frequently cited natural sources for its isolation is the seeds of Vigna sinensis K. (cowpea).[3][4] The discovery of oleanane triterpenoids in the fossil record, where they serve as biomarkers for woody angiosperms, underscores their ancient origins and long-standing presence in the biosphere.[5] The ongoing research into synthetic oleanane triterpenoids for the prevention and treatment of chronic diseases highlights the continued relevance of this class of compounds.[1]

Physicochemical Properties

This compound is a derivative of oleanolic acid, characterized by the presence of an acetyl group at the C-3 position. This structural modification influences its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₀O₄ | [6] |

| Molecular Weight | 498.7 g/mol | [6] |

| CAS Number | 4339-72-4 | [2] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [6] |

| Synonyms | Oleanolic acid 3-acetate, Acetyl oleanolic acid | [2] |

Experimental Protocols

Isolation from Natural Sources (General Protocol)

Caption: General workflow for the isolation of this compound.

Methodology:

-

Preparation of Plant Material: The seeds of Vigna sinensis K. are dried and finely ground to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to solvent extraction, typically using methanol or ethanol, through methods like maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions like ethyl acetate.

-

Chromatographic Separation: The desired fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the compound.

-

Purification: Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Synthesis of this compound from Oleanolic Acid

This compound can be readily synthesized from its precursor, oleanolic acid, through acetylation.[9][10][11]

Caption: Synthetic route to this compound from oleanolic acid.

Methodology:

-

Dissolution: Oleanolic acid is dissolved in a suitable solvent, typically dry pyridine, which also acts as a catalyst and acid scavenger.[10]

-

Acetylation: Acetic anhydride is added to the solution, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up: Once the reaction is complete, the excess acetic anhydride is quenched, often by the addition of methanol. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with dilute acid (e.g., 1M HCl), water, and brine.[10]

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

The compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Table of Cytotoxic Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference(s) |

| HCT-116 | Colon Carcinoma | 10-25 | 24 | [3] |

| A549 | Lung Carcinoma | 5.8 | 72 | [3] |

| B16-F10 | Melanoma | 64.7 | Not Specified | [3] |

| P388 | Leukemia | 37.9 µg/mL | Not Specified | [9] |

| FTC133 | Follicular Thyroid Carcinoma | >100 | 24 | [13] |

| 8505C | Anaplastic Thyroid Carcinoma | >100 | 24 | [13] |

| TPC-1 | Papillary Thyroid Carcinoma | >100 | 24 | [13] |

| DLD1 | Colorectal Adenocarcinoma | >100 | 24 | [13] |

| Caco-2 | Colorectal Adenocarcinoma | >100 | 24 | [13] |

| HepG2 | Hepatocellular Carcinoma | >100 | 24 | [13] |

| HT-29 | Colorectal Adenocarcinoma | >100 | 24 | [13] |

| MDA-MB-231 | Breast Adenocarcinoma | >100 | 24 | [13] |

| MCF-7 | Breast Adenocarcinoma | >100 | 24 | [13] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death.[14] Studies have shown that it primarily activates the extrinsic apoptosis pathway.[3][15]

Caption: Extrinsic apoptosis pathway induced by this compound.

The compound has been shown to upregulate the expression of Death Receptor 5 (DR5) on the surface of cancer cells.[14][15] This leads to the recruitment and activation of initiator caspase-8, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[14]

Anti-Inflammatory Activity

This compound also possesses significant anti-inflammatory properties. Its mechanism of action in this context involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB Signaling

The compound has been shown to suppress the activation of the IKKα/β complex, which is a critical upstream regulator of the NF-κB pathway.[16] By inhibiting IKKα/β, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing the expression of pro-inflammatory genes.[16][17]

Caption: Inhibition of the NF-κB pathway by this compound.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This compound has been found to inhibit angiogenesis.

Mechanism of Action: Suppression of Angiopoietin-1/Tie-2 Signaling

The compound inhibits the activation of the Tie-2 receptor by its ligand, Angiopoietin-1.[18] This, in turn, suppresses the downstream signaling cascade involving FAK, AKT, and ERK1/2, which are essential for endothelial cell proliferation, migration, and tube formation.[18]

Caption: Inhibition of the Angiopoietin-1/Tie-2 pathway by this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Its multi-faceted mechanism of action, targeting apoptosis, inflammation, and angiogenesis, makes it an attractive candidate for further investigation. Future research should focus on a more detailed elucidation of its pharmacokinetic and toxicological profiles, as well as the exploration of its efficacy in in vivo cancer models. Furthermore, the synthesis of novel derivatives with improved potency and selectivity could unlock the full therapeutic potential of this intriguing natural product. The extensive patenting of oleanane triterpenoids underscores the significant interest in this class of compounds for pharmaceutical applications.[19]

Conclusion

This compound, a natural derivative of oleanolic acid, has demonstrated significant potential as a therapeutic agent. Its well-documented anti-cancer, anti-inflammatory, and anti-angiogenic activities, coupled with a growing understanding of its molecular mechanisms of action, provide a strong rationale for its continued investigation. This technical guide has summarized the current knowledge on the discovery, synthesis, and biological functions of this compound, offering a valuable resource for the scientific and drug development communities. Further research is warranted to translate the promising preclinical findings into tangible clinical applications.

References

- 1. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oleanane - Wikipedia [en.wikipedia.org]

- 6. biorlab.com [biorlab.com]

- 7. public.pensoft.net [public.pensoft.net]

- 8. Isolation and characterization of 3- O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits angiopoietin-1-induced angiogenesis and lymphangiogenesis via suppression of angiopoietin-1/Tie-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Presence of 3-O-Acetyloleanolic Acid in Vigna sinensis K.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the occurrence of the bioactive triterpenoid, 3-O-acetyloleanolic acid, in Vigna sinensis K. (cowpea). While the presence of this compound has been confirmed in the seeds of this versatile legume, this document aims to provide a comprehensive overview of the current knowledge, including its biological activities and the methodologies for its study. This guide addresses the critical need for detailed information for researchers and professionals in drug discovery and development by outlining relevant signaling pathways and providing a foundational experimental protocol.

Data Presentation: Quantitative Analysis

The existing scientific literature confirms the isolation of this compound (also referred to as oleanolic acid acetate) from the seeds of Vigna sinensis K.[1] However, to date, specific quantitative data on the concentration or yield of this compound in Vigna sinensis has not been reported. The following table summarizes the current status of quantitative information.

Table 1: Occurrence of this compound in Vigna sinensis K.

| Compound Name | Plant Part | Presence Confirmed | Concentration/Yield | Method of Analysis | Reference |

| This compound | Seeds | Yes | Not Reported | N/A | [1] |

To provide a contextual framework, the following table presents quantitative data for the parent compound, oleanolic acid, in various other plant sources. This may offer an indicative range for triterpenoid content in plant materials.

Table 2: Quantitative Data of Oleanolic Acid in Various Plant Sources

| Plant Species | Plant Part | Compound | Concentration/Yield | Method of Analysis | Reference |

| Gentiana olivieri Griseb. | Flower | Oleanolic Acid | 1.82 mg/g DW | HPLC | [2] |

| Gentiana olivieri Griseb. | Whole Aerial Part | Oleanolic Acid | 0.75 mg/g DW | HPLC | [2] |

| Cyclea peltata | Roots (methanolic extract) | Oleanolic Acid | 3.442 µg | HPTLC | [3] |

Experimental Protocols

The following is a generalized experimental protocol for the extraction and isolation of this compound from Vigna sinensis seeds. This protocol is adapted from established methodologies for the extraction of triterpenoids from plant materials and should be optimized and validated for this specific application.

Extraction

-

Sample Preparation: Procure mature, dried seeds of Vigna sinensis K. Grind the seeds into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Perform a preliminary defatting step by extracting the powdered seeds with a non-polar solvent such as n-hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours. This step removes lipids that can interfere with subsequent isolation.

-

Air-dry the defatted seed powder to remove residual solvent.

-

Extract the defatted powder with a polar solvent such as methanol or ethanol. This can be done using a Soxhlet apparatus for 12-24 hours or through maceration with agitation at room temperature for 48-72 hours (3 x 500 mL of solvent for every 100 g of powder).

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and concentrate them using a rotary evaporator. The triterpenoid fraction, including this compound, is expected to be enriched in the less polar fractions like chloroform and ethyl acetate.

-

Isolation and Purification

-

Column Chromatography:

-

Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Triterpenoids typically appear as purple or brown spots.

-

Pool the fractions that show a spot corresponding to a standard of this compound (if available) or fractions with similar TLC profiles.

-

-

Preparative HPLC (Optional):

-

For final purification, the pooled fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol:water or acetonitrile:water.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.

Mandatory Visualization

The biological activities of this compound, particularly its anti-cancer properties, are of significant interest to the scientific community. The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Apoptosis induction by this compound.

Caption: Inhibition of angiogenesis by this compound.

Caption: Workflow for the isolation of this compound.

References

Preliminary Biological Screening of 3-O-Acetyloleanolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the compound's interaction with crucial cellular signaling pathways, offering insights into its mechanisms of action.

Introduction

Oleanolic acid and its derivatives are widely distributed in the plant kingdom and have been traditionally used in medicine for various ailments.[1] The acetylation of oleanolic acid at the C-3 position to yield this compound has been shown to modulate its biological activity, often enhancing its therapeutic potential. Preliminary screenings have revealed that this compound exhibits a range of biological effects, making it a promising candidate for further drug development. This guide serves as a technical resource for researchers and professionals involved in the preclinical evaluation of this compound.

Biological Activities and Data Presentation

The primary biological activities of this compound that have been investigated include its anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize the quantitative data from various in vitro studies.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| HCT-116 | Colon Carcinoma | 10-25 | 24 | [2] |

| A549 | Lung Cancer | 5.8 | 72 | |

| B16-F10 | Melanoma | 64.7 | 72 | |

| SK-OV-3 | Ovarian Cancer | - | - | [3] |

Note: A specific IC50 value for SK-OV-3 was not provided in the search results, but significant cytotoxic activity was reported.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO).

| Cell Line | Assay | Inhibition | Concentration | Reference |

| RAW 264.7 | NO Production | Significant | Not specified |

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis.

| Microorganism | Activity | IC50 (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | Antimycobacterial | 0.1 | [4] |

| Plasmodium falciparum (NF54) | Antiplasmodial | 4.3 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability versus the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-IKKα/β, IKKα/β, p-AMPK, AMPK, DR5, Caspase-8, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth.

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate with broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Induction of Apoptosis via the TRAIL-Mediated Pathway

In human colon carcinoma HCT-116 cells, this compound has been shown to induce apoptosis through the extrinsic pathway.[5] It upregulates the expression of Death Receptor 5 (DR5), a key receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[5][6] This leads to the activation of caspase-8 and subsequently caspase-3, culminating in programmed cell death.[5]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It has been shown to reduce the phosphorylation of IκB kinase α/β (IKKα/β), which in turn prevents the degradation of IκBα.[7] This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

References

- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Pharmacological Profile of 3-O-Acetyloleanolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid (3Ac-OA), a pentacyclic triterpenoid derived from oleanolic acid, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of 3Ac-OA, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer and Anti-Angiogenic Activity

This compound has demonstrated notable anticancer and anti-angiogenic properties through various in vitro and in vivo studies. Its primary mechanism of action in cancer involves the induction of apoptosis and the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

Induction of Apoptosis in Colon Carcinoma

3Ac-OA has been shown to induce apoptosis in human colon carcinoma HCT-116 cells.[1][2][3] The underlying mechanism involves the activation of the extrinsic apoptosis pathway.

Signaling Pathway for this compound-Induced Apoptosis in HCT-116 Cells

Caption: Apoptotic signaling cascade initiated by this compound in colon cancer cells.

Inhibition of Angiogenesis

3Ac-OA exhibits anti-angiogenic effects by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[4][5] This activity is mediated through the suppression of the Angiopoietin-1/Tie-2 signaling pathway.[4]

Signaling Pathway for Anti-Angiogenic Effects of this compound

Caption: Inhibition of Angiopoietin-1/Tie-2 signaling by this compound.

Quantitative Data: Anticancer and Anti-Angiogenic Activity

| Activity | Cell Line | Parameter | Value | Reference(s) |

| Cytotoxicity | HCT-116 | IC50 | 10-25 µM (at 24 hours) | [3] |

| Anti-proliferative | HUVEC | - | Dose-dependent | [4][5] |

| Inhibition of Migration | HUVEC | - | Dose-dependent | [4][5] |

| Inhibition of Tube Formation | HUVEC | - | Dose-dependent | [4][5] |

Hepatoprotective Activity

This compound has demonstrated a protective effect against non-alcoholic fatty liver disease (NAFLD). In animal models, it has been shown to improve lipid profiles and reduce lipid accumulation in the liver.

Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet-induced rat model of NAFLD, administration of 3Ac-OA led to a significant decrease in body weight, liver weight, and serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[6][7] This hepatoprotective effect is associated with the activation of AMPK-related signaling pathways.[6][7]

Signaling Pathway for Hepatoprotective Effects of this compound in NAFLD

Caption: Activation of AMPK-related pathways by this compound in hepatocytes.

Quantitative Data: Hepatoprotective Activity in NAFLD Rat Model

| Parameter | Effect | Doses Administered (mg/kg/day) | Reference(s) |

| Serum Total Cholesterol (TC) | Significantly decreased (dose-dependent) | 15, 30, 60 | [6] |

| Serum Triglycerides (TG) | Significantly decreased (dose-dependent) | 15, 30, 60 | [6] |

| Serum LDL-C | Significantly decreased (dose-dependent) | 15, 30, 60 | [6] |

| Intracellular TC (in vitro) | Dose-dependently decreased in hepatocytes | 1-100 µM | [6] |

| Intracellular TG (in vitro) | Dose-dependently decreased in hepatocytes | 1-100 µM | [6] |

Other Potential Pharmacological Activities

While the primary focus of research on this compound has been on its anticancer and hepatoprotective effects, studies on the parent compound, oleanolic acid, and other derivatives suggest potential for anti-inflammatory, antiviral, and antidiabetic activities. However, specific studies and quantitative data for 3Ac-OA in these areas are limited.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Workflow for MTT Assay

Caption: General workflow for determining cell viability using the MTT assay.

Protocol:

-

Seed cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection (Annexin V/PI Staining)

Workflow for Annexin V/PI Apoptosis Assay

Caption: Workflow for the detection of apoptosis by Annexin V and Propidium Iodide staining.

Protocol:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

Protocol:

-

Protein Extraction: Lyse treated and untreated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., DR5, Caspase-8, Caspase-3, PARP, p-AMPK, AMPK, p-AKT, AKT, p-GSK-3β, GSK-3β, Tie-2, p-FAK, FAK, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo NAFLD Model

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Induction of NAFLD: Feed the rats a high-fat diet (HFD) for a specified period (e.g., 6 weeks) to induce NAFLD.

-

Treatment: Administer this compound orally at different doses (e.g., 15, 30, 60 mg/kg/day) for a defined treatment period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., atorvastatin).

-

Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (TC, TG, LDL-C, liver enzymes) and liver tissues for histopathological examination and Western blot analysis.

Conclusion

This compound is a promising pharmacological agent with well-documented anticancer, anti-angiogenic, and hepatoprotective activities. Its mechanisms of action involve the modulation of key signaling pathways related to apoptosis, angiogenesis, and metabolic regulation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies are warranted to explore its efficacy in other disease models and to further elucidate its molecular targets.

References

- 1. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits angiopoietin-1-induced angiogenesis and lymphangiogenesis via suppression of angiopoietin-1/Tie-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exhibits anti-angiogenic effects and induces apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Oleanolic Acid and Its 3-O-Acetyl Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the basic properties of oleanolic acid (OA) and its semi-synthetic derivative, 3-O-acetyloleanolic acid (3-AOA). This document summarizes their physicochemical characteristics, biological activities, and the experimental methodologies used for their study, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Physicochemical Properties

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including olives and medicinal herbs.[1][2] Its structure features a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and a double bond between C-12 and C-13.[1] this compound is a derivative where the hydroxyl group at the C-3 position is acetylated. This modification, while seemingly minor, can significantly influence the molecule's biological activity and properties.

The following tables summarize the key physicochemical properties of both compounds.

| Property | Oleanolic Acid | This compound |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[3] | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[4] |

| CAS Number | 508-02-1[1] | 4339-72-4[4] |

| Molecular Formula | C₃₀H₄₈O₃[1] | C₃₂H₅₀O₄[4] |

| Molecular Weight | 456.7 g/mol [1][3] | 498.7 g/mol [4] |

| Melting Point | >300 °C; typically 306-313 °C[1][3] | 265-268 °C[5] |

| Physical Form | Solid, powder, fine needles from alcohol[1] | Powder[6] |

| Color | Light yellow[1] | White to off-white[6] |

| pKa | 4.74 (strongest acidic)[1] | 4.63 (Predicted)[6] |

| Optical Rotation [α]D²⁰ | +83.3° (c = 0.6 in chloroform)[1] | Not specified |

| Solubility | Oleanolic Acid | This compound |

| Water | Practically insoluble (1.748 µg/L)[3] | Not specified, but expected to be poorly soluble |

| Organic Solvents | Soluble in methanol, ethanol, ethyl ether, acetone, and chloroform[7][8] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] |

Comparative Biological Activities

Both oleanolic acid and its 3-O-acetyl derivative exhibit a wide range of pharmacological activities. Oleanolic acid is well-documented for its anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects.[2][9] The acetylation at the C-3 position in this compound has been shown to modulate these activities, in some cases enhancing its potency.

| Biological Activity | Oleanolic Acid | This compound |

| Anti-inflammatory | Demonstrates significant anti-inflammatory properties in various models.[10] | Shows anti-inflammatory effects, with some studies suggesting it can be more potent than oleanolic acid in certain models.[10] |

| Anticancer | Induces apoptosis and inhibits proliferation in numerous cancer cell lines including breast, prostate, colon, and liver cancer.[11][12][13] | Induces apoptosis in human colon carcinoma HCT-116 cells and exhibits anti-angiogenesis activity.[5][14] It has been shown to induce apoptosis through the extrinsic pathway by increasing the expression of death receptor 5 (DR5).[10][15][16] |

| Antiviral | Potent antiviral activity against various viruses, including Herpes Simplex Virus (HSV-1 and HSV-2).[10] | Not as extensively studied for antiviral activity as oleanolic acid. |

| Hepatoprotective | Used as a hepatic drug in China for its protective effects against liver injury.[2] | Not as extensively studied for hepatoprotective activity as oleanolic acid. |

| Neuroprotective | Shows neuroprotective effects in models of Parkinson's disease and ischemic brain damage.[10] | Not as extensively studied for neuroprotective activity as oleanolic acid. |

Experimental Protocols

This section details common experimental methodologies for the extraction, synthesis, and biological evaluation of oleanolic acid and this compound.

Extraction and Purification of Oleanolic Acid

A general workflow for extracting and purifying oleanolic acid from plant material is as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C32H50O4 | CID 151202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acetyl oleanolic acid | CAS#:4339-72-4 | Chemsrc [chemsrc.com]

- 6. Oleanolic acid 3-acetate | 4339-72-4 [chemicalbook.com]

- 7. Oleanolic acid | 508-02-1 [chemicalbook.com]

- 8. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Cytotoxicity of 3-O-Acetyloleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has garnered significant interest in oncological research for its cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Furthermore, it summarizes reported IC50 values and elucidates the compound's known mechanism of action through the extrinsic apoptosis pathway.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a range of cancer cell lines as determined by various in vitro cytotoxicity assays.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |

| HCT-116 | Colon Carcinoma | 10 - 25[1] | MTT | 24 hours[1] |

| A549 | Lung Carcinoma | 5.8[2] | SRB | 72 hours[2] |

| B16-F10 | Murine Melanoma | 64.7[2] | MTT | 72 hours[2] |

| HT-29 | Colon Adenocarcinoma | 148.48[2] | MTT | 72 hours[2] |

| HepG2 | Hepatocellular Carcinoma | 103.67[2] | MTT | 72 hours[2] |

| SKOV3 | Ovarian Cancer | 8.3[3] | MTT | 24 hours[3] |

| HEC-1A | Endometrial Cancer | 0.8[3] | MTT | 24 hours[3] |

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in sterile PBS)

-

Phosphate-buffered saline (PBS, sterile)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of cell attachment, carefully aspirate the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include the following controls:

-